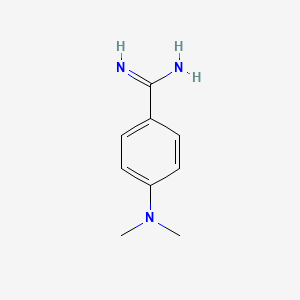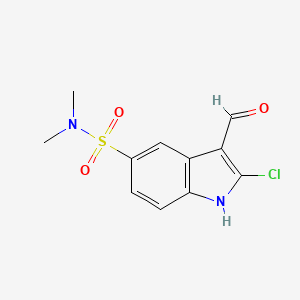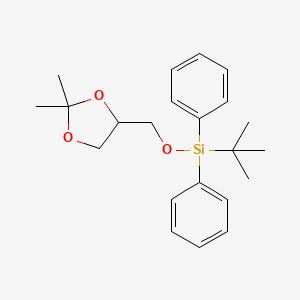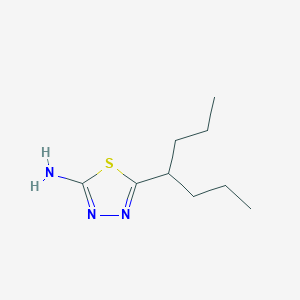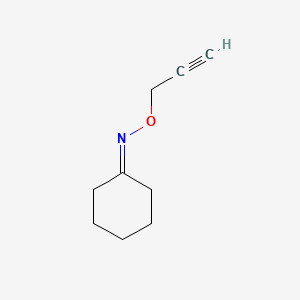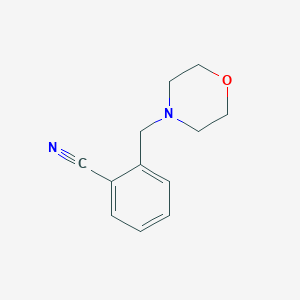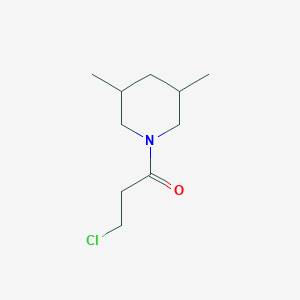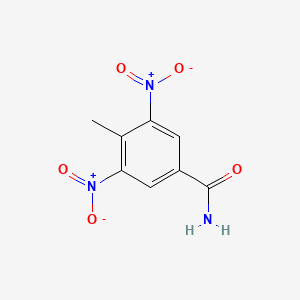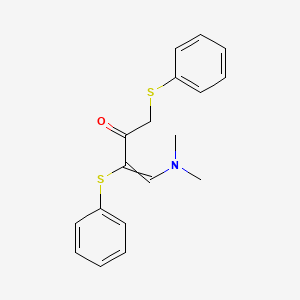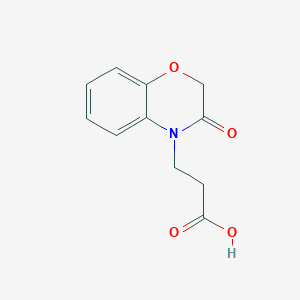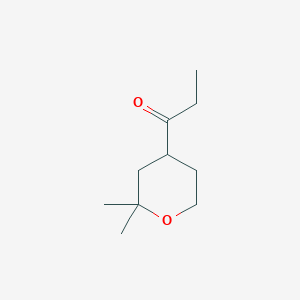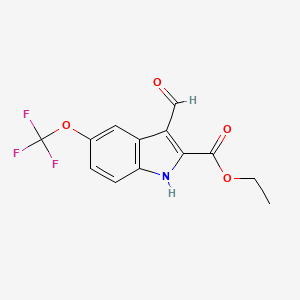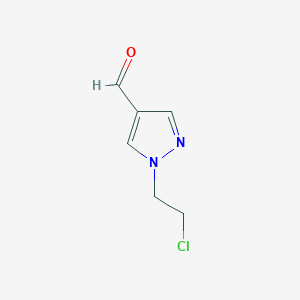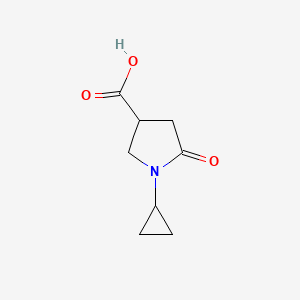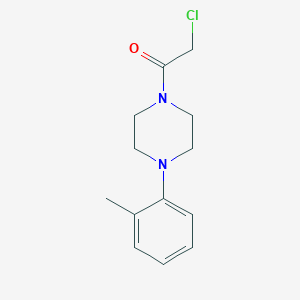
2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone
Vue d'ensemble
Description
2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone, or 2-CPE for short, is a chlorinated piperidine derivative that has been used as a research chemical in various scientific experiments. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. In particular, 2-CPE has been used as a research tool to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it has been used in the synthesis of various compounds and in the development of new drugs.
Applications De Recherche Scientifique
Biotransformation in Drug Synthesis
The compound 2-chloro-1-(4-o-tolylpiperazin-1-yl)ethanone has been studied in the context of biotransformation. For instance, a study by Miao et al. (2019) explored the use of a new Acinetobacter sp. strain for the biotransformation of a related compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone. This process was effective for the enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent. This showcases the potential of biocatalysis in creating high-purity pharmaceutical intermediates (Miao et al., 2019).
Novel Antimicrobial Agent Synthesis
Zaidi et al. (2021) conducted research on synthesizing novel derivatives related to 2-chloro-1-(4-o-tolylpiperazin-1-yl)ethanone, specifically focusing on 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones. These compounds demonstrated potential as antimicrobial agents, suggesting that modifications of the core structure of 2-chloro-1-(4-o-tolylpiperazin-1-yl)ethanone could lead to the development of new treatments for infections (Zaidi et al., 2021).
Synthesis of Chiral Intermediates for Agriculture
A study by Ji et al. (2017) focused on synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, using a related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone. This synthesis is crucial for the production of prothioconazole, an agricultural fungicide. This research highlights the role of chloro-ethanone derivatives in the synthesis of essential agricultural chemicals (Ji et al., 2017).
Synthesis of Anti-inflammatory Agents
Rehman et al. (2022) explored the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives from 2-chloro-1-(indoline-1-yl) ethanone, a related compound. This study aimed at producing new anti-inflammatory agents, indicating the importance of such chloro-ethanone derivatives in developing treatments for inflammation-related conditions (Rehman et al., 2022).
Propriétés
IUPAC Name |
2-chloro-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-11-4-2-3-5-12(11)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPIBOBZYTYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406296 | |
| Record name | Piperazine, 1-(chloroacetyl)-4-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone | |
CAS RN |
60121-79-1 | |
| Record name | 2-Chloro-1-[4-(2-methylphenyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60121-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-(chloroacetyl)-4-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

